

# Assessing the Long-Term Safety Profile of SRK-181: A Comparative Guide

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This guide provides a comprehensive comparison of the emerging long-term safety profile of SRK-181, a selective inhibitor of latent Transforming Growth Factor-beta 1 (TGF- $\beta$ 1), against alternative and complementary therapies. Given that SRK-181 is currently in early-stage clinical development, this guide focuses on available preclinical and Phase 1 clinical trial data and contrasts it with the established long-term safety profiles of immune checkpoint inhibitors and the known toxicities of broader, non-selective TGF- $\beta$  inhibitors.

## Introduction to SRK-181

SRK-181 is a fully human monoclonal antibody designed to selectively bind to and inhibit the activation of latent TGF- $\beta$ 1.<sup>[1][2][3]</sup> The TGF- $\beta$  signaling pathway, particularly the TGF- $\beta$ 1 isoform, is implicated in creating an immunosuppressive tumor microenvironment, which can lead to primary resistance against immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.<sup>[2][3][4]</sup> By selectively targeting the latent form of TGF- $\beta$ 1, SRK-181 aims to overcome this resistance and enhance the efficacy of checkpoint inhibitors, potentially avoiding the toxicities associated with non-selective inhibition of multiple TGF- $\beta$  isoforms.<sup>[1][5]</sup>

## Comparative Safety Analysis

The long-term safety profile of SRK-181 is still under investigation. However, data from preclinical studies and the Phase 1 DRAGON trial provide initial insights. This section compares the emerging safety data for SRK-181 with the known long-term safety profiles of its

intended combination partners (immune checkpoint inhibitors) and the class-specific toxicities of pan-TGF- $\beta$  inhibitors.

Table 1: Summary of Preclinical Safety Findings for SRK-181

Species	Study Duration	Key Findings	No-Observed-Adverse-Effect Level (NOAEL)
Rat	4 weeks	Well-tolerated with no treatment-related adverse findings. <a href="#">[1]</a> <a href="#">[5]</a>	200 mg/kg (highest dose tested) <a href="#">[1]</a> <a href="#">[6]</a>
Cynomolgus Monkey	4 weeks	Well-tolerated with no treatment-related adverse findings. <a href="#">[1]</a> <a href="#">[5]</a>	300 mg/kg (highest dose tested) <a href="#">[1]</a> <a href="#">[6]</a>
In Vitro (Human Cells)	N/A	No effect on platelet function; no induction of cytokine release from peripheral blood mononuclear cells. <a href="#">[1]</a>	N/A

A significant finding from preclinical toxicology studies is the absence of cardiotoxicities with SRK-181, a known concern with non-selective TGF- $\beta$  pathway inhibitors.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Emerging Clinical Safety Profile of SRK-181 (Phase 1 DRAGON Trial)

Data is sourced from various readouts of the NCT04291079 trial. Adverse Events (AEs) are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[\[1\]](#)[\[9\]](#)[\[10\]](#)

Treatment Arm	Most Common Treatment-Related Adverse Events (TRAEs, Any Grade)	Grade 3 TRAEs	Grade 4 TRAEs	Grade 5 TRAEs	Dose-Limiting Toxicities (DLTs)
SRK-181 Monotherapy (Part A1)	Fatigue (16%), Decreased appetite (13.3%), Nausea (11%)[3][8]	Not specified in detail, but low incidence.	None observed.	None observed.	None observed up to 3000 mg q3w or 2000 mg q2w.[3][10]
SRK-181 + anti-PD-(L)1 (Part A2/B)	Pruritus (15-20%), Rash maculo-papular (15-20%), Rash (10%)[3]	Immune-mediated hepatitis, pemphigoid, rash (n=1 each).	Generalized dermatitis exfoliative (n=1).[11][12]	None observed.[11][12]	None observed up to 2400 mg q3w.[3][10]

Overall, SRK-181 has been generally well-tolerated both as a monotherapy and in combination with anti-PD-(L)1 therapy in its initial clinical evaluation.[3][10]

Table 3: Established Long-Term Safety Profile of Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab)

Immune checkpoint inhibitors are the standard of care in many solid tumors and the primary combination partners for SRK-181. Their long-term side effects are primarily immune-related adverse events (irAEs).

Frequency of Long-Term irAEs	Common Long-Term irAEs	Onset	Management
Over 40% of patients may develop a long-term immune-related side effect.[9]	Skin toxicities (e.g., rash, vitiligo), Endocrinopathies (e.g., hypothyroidism, hyperthyroidism, adrenal insufficiency, type 1 diabetes), Musculoskeletal (e.g., arthritis), Neurological toxicities.[9]	Can occur at any time during or after treatment.	Often managed with corticosteroids or other immunosuppressive agents.[9]

Table 4: Known Class-Specific Toxicities of Non-Selective/Pan-TGF- $\beta$  Inhibitors

This table highlights potential toxicities that SRK-181 is designed to avoid through its selective targeting of TGF- $\beta$ 1.

Organ System	Associated Toxicities	Notes
Cardiovascular	Cardiac valvulopathies, anemia, hemorrhage.[13]	A significant concern with pan-TGF- $\beta$ neutralizing antibodies and small molecule inhibitors. [13] SRK-181 preclinical studies showed no cardiotoxicity.[3][7][8]
Dermatologic	Keratoacanthoma, squamous cell carcinoma.	Associated with broad inhibition of the TGF- $\beta$ pathway.
General	Impaired immunity, abnormal wound healing.[13]	Reflects the broad physiological roles of TGF- $\beta$ isoforms.

## Experimental Protocols

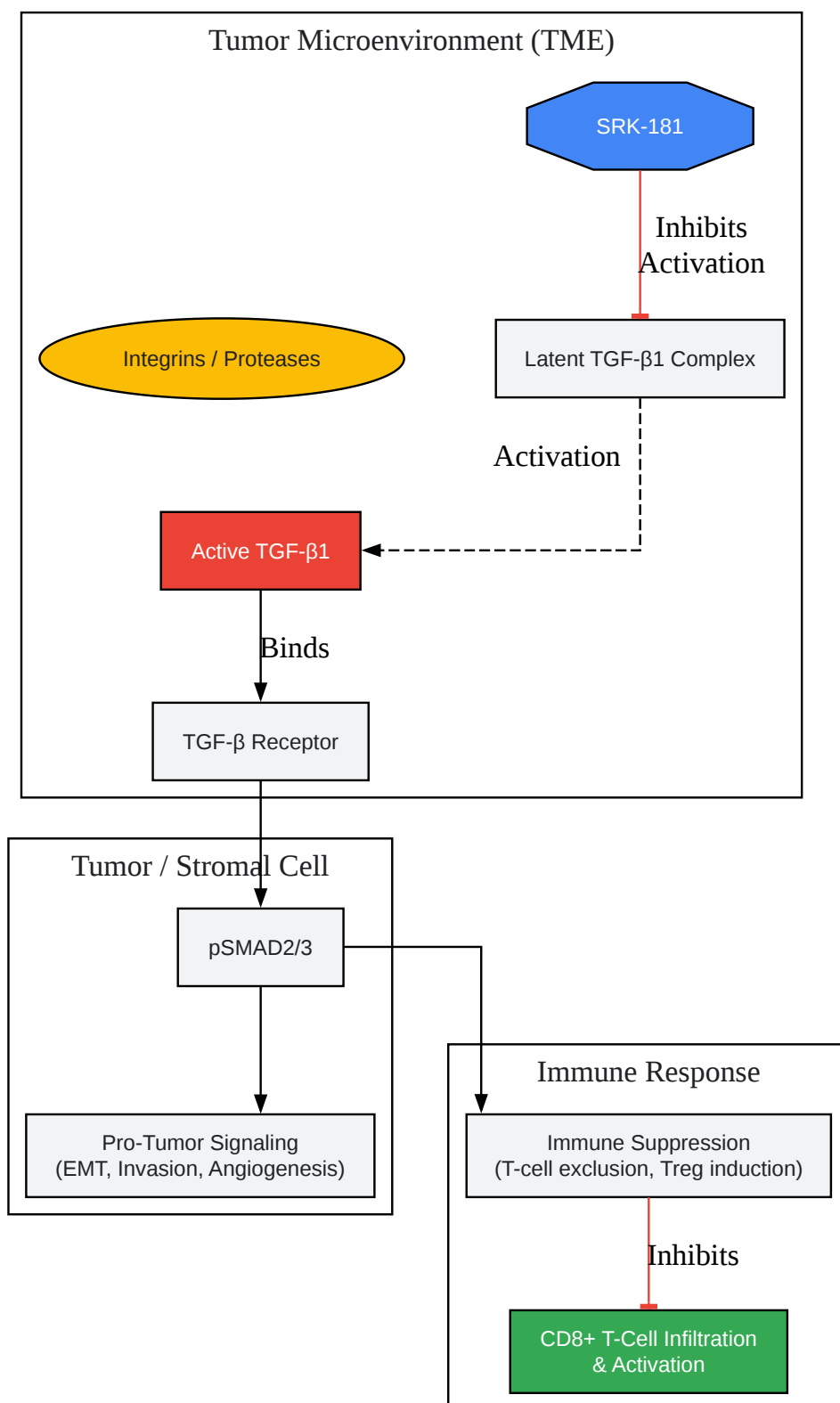
## SRK-181 Preclinical Toxicology Studies

- Objective: To evaluate the safety and tolerability of SRK-181 in non-human species.
- Methodology: Good Laboratory Practice (GLP) compliant 4-week toxicology studies were conducted in Sprague-Dawley rats and cynomolgus monkeys.<sup>[6]</sup> SRK-181 was administered via weekly intravenous infusion at various dose levels.<sup>[1][6]</sup> The no-observed-adverse-effect level (NOAEL) was determined as the highest dose tested (200 mg/kg in rats and 300 mg/kg in monkeys).<sup>[6]</sup> The studies included comprehensive monitoring of clinical signs, body weight, food consumption, and extensive post-mortem histopathological examination.

## SRK-181 DRAGON Phase 1 Clinical Trial (NCT04291079)

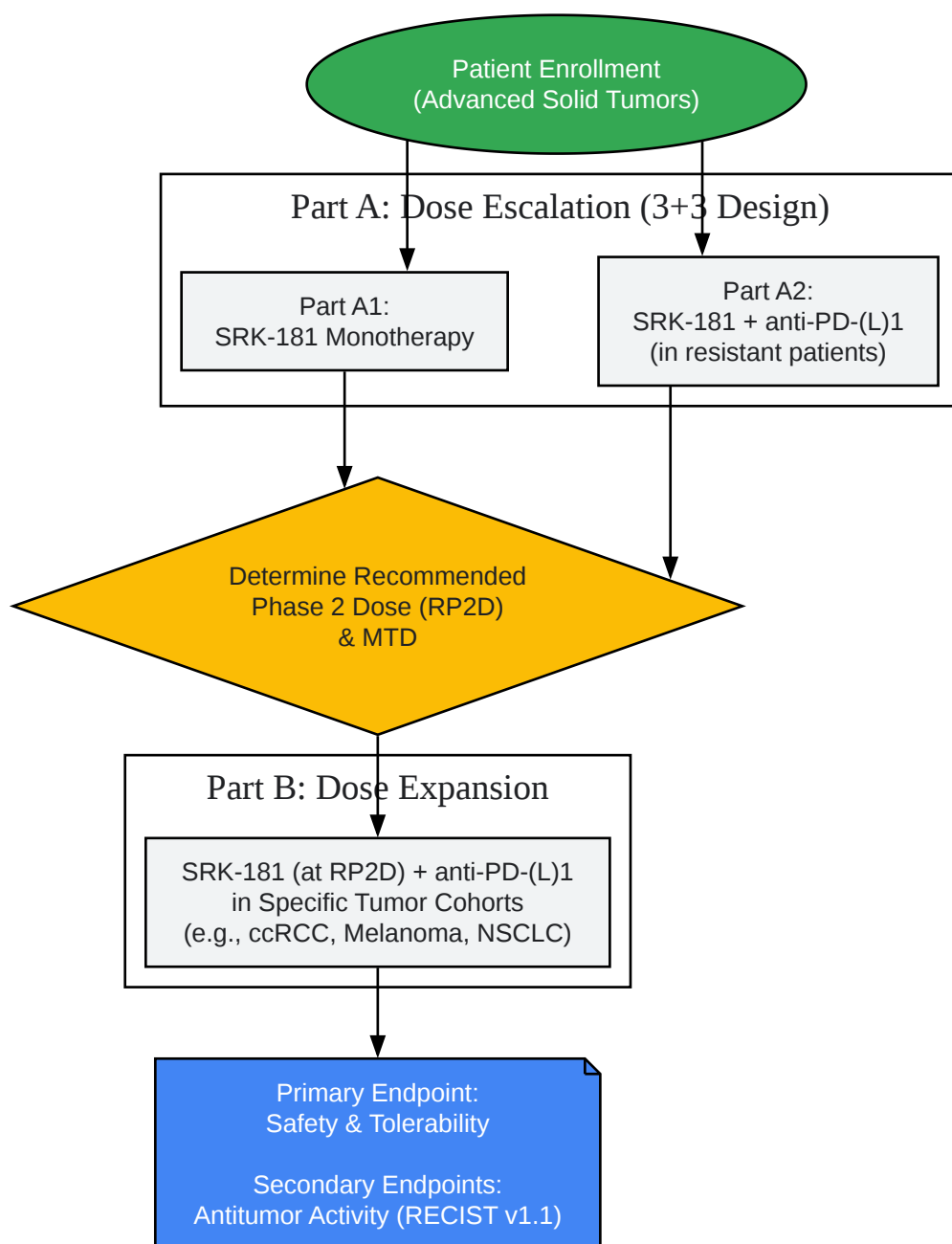
- Objective: To investigate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy.<sup>[11][12]</sup>
- Study Design: An open-label, multi-center, dose-escalation and dose-expansion study.<sup>[4][12]</sup>
  - Part A1 (Monotherapy Dose Escalation): Patients with advanced solid tumors received SRK-181 as a single agent in a standard 3+3 dose-escalation design.<sup>[3][12]</sup>
  - Part A2 (Combination Dose Escalation): Patients who were resistant to prior anti-PD-(L)1 therapy received SRK-181 in combination with an approved anti-PD-(L)1 agent in a 3+3 design.<sup>[3][12]</sup>
  - Part B (Dose Expansion): Patients in specific cohorts (e.g., ccRCC, melanoma, NSCLC) received SRK-181 at the recommended Phase 2 dose in combination with an anti-PD-(L)1 agent.<sup>[3]</sup>
- Key Assessments: Safety was the primary endpoint, monitored continuously through physical examinations, laboratory tests, and recording of adverse events, graded by CTCAE.<sup>[1][9][10]</sup> Efficacy was a secondary endpoint, assessed using RECIST v1.1 criteria.

## Visualizations: Signaling Pathways and Workflows



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Caption: Mechanism of Action of SRK-181 in the TGF-β1 Pathway.



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Caption: Simplified Workflow of the DRAGON Phase 1 Clinical Trial.

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